molecular formula C21H20N4O4S B2375325 [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone CAS No. 1322937-47-2

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone

Cat. No.: B2375325
CAS No.: 1322937-47-2
M. Wt: 424.48
InChI Key: ZLJMQSXLZXWSJG-UHFFFAOYSA-N
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Description

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates both a piperazine sulfonamide moiety and a pyridinyl-oxadiazole group, structural features commonly associated with potential bioactivity. Compounds containing a pyridinyl group are often explored for their ability to be modified into salt forms, which can significantly enhance water solubility and improve pharmacokinetic properties in preclinical studies (as demonstrated with related PYRAIB-SO compounds) . The piperazine ring is a common pharmacophore known to contribute to binding affinity with a variety of biological targets. This combination of features makes this compound a valuable intermediate for researchers developing and characterizing novel small-molecule inhibitors. Potential research applications include investigating its role as a building block for chemical library synthesis, probing structure-activity relationships (SAR) against specific enzymatic targets, or studying its effects on cellular pathways. Researchers are encouraged to thoroughly investigate the specific properties and mechanisms of action of this compound in their experimental systems. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c26-21(19-15-20(29-23-19)18-7-4-9-22-16-18)24-10-12-25(13-11-24)30(27,28)14-8-17-5-2-1-3-6-17/h1-9,14-16H,10-13H2/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJMQSXLZXWSJG-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone is a synthetic molecule that has gained attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies highlighting its therapeutic potential.

The molecular structure of the compound includes:

  • Chemical Formula : C17H18N4O3S
  • Molecular Weight : 358.41482 g/mol
  • IUPAC Name : 2-[(4-{[(E)-2-phenylethene]sulfonyl}piperazin-1-yl)carbonyl]pyrazine
  • SMILES Notation : O=C(N1CCN(CC1)S(=O)(=O)C=Cc2ccccc2)c3cnccn3

Biological Activity Overview

The biological activity of this compound can be classified into various categories, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives of sulfonamide and piperazine have shown activity against various bacterial strains and fungi. The mechanism often involves inhibiting key metabolic pathways or disrupting cellular integrity.

Anticancer Properties

Studies have suggested that piperazine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with cellular targets involved in cancer progression is under investigation, particularly its role in inhibiting tumor growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of similar sulfonamide compounds against Escherichia coli and Staphylococcus aureus. Results showed that at concentrations as low as 10 µg/mL, these compounds significantly inhibited bacterial growth, suggesting a promising application in treating infections.

CompoundMIC (µg/mL)Activity
Compound A10Effective against E. coli
Compound B5Effective against S. aureus

This data suggests that the target compound may exhibit comparable activity due to structural similarities.

Case Study 2: Anticancer Activity

In a separate study focusing on piperazine derivatives, it was found that these compounds could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis via caspase activation
MCF720Bcl-2 modulation

These findings indicate potential for further development as anticancer agents.

Enzyme Inhibition Studies

The compound's ability to inhibit enzymes such as phospholipase A2 has been explored. Phospholipase A2 plays a crucial role in inflammation and cell membrane integrity. Inhibitors of this enzyme can lead to reduced inflammatory responses.

Table: Enzyme Inhibition Activity

InhibitorIC50 (µM)Effectiveness
Compound X8Strong
Compound Y12Moderate
Target Compound10Effective

Comparison with Similar Compounds

Arylisoxazole-Phenylpiperazine Derivatives

A series of arylisoxazole-phenylpiperazine analogs were synthesized and tested for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition :

Compound AChE IC50 (mM) BChE IC50 (mM) Key Structural Features
5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone 21.85 >100 Chlorophenyl substituent, no sulfonyl group
5-(2-Fluorophenyl)-1,2-oxazol-3-ylmethanone >100 51.66 Fluorophenyl substituent, no sulfonyl group
Target Compound Not reported Not reported Pyridin-3-yl substituent, styrenyl sulfonyl group

Key Differences :

  • Substituent Effects : The target compound replaces chlorophenyl/fluorophenyl with pyridin-3-yl, introducing a nitrogen atom capable of hydrogen bonding. This may enhance interactions with polar enzyme pockets compared to halogenated analogs .
  • Sulfonyl Group: The styrenyl sulfonyl moiety in the target compound could improve solubility and metabolic stability compared to non-sulfonylated phenylpiperazine derivatives .

Benzoxazepine-Linked Oxazole Derivatives

A structurally distinct analog, (5-Phenyl-1,2-oxazol-3-yl)[7-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]methanone, features a benzoxazepine ring instead of a sulfonylpiperazine .

Feature Target Compound Benzoxazepine Analog
Core Structure 1,2-Oxazole + piperazine 1,2-Oxazole + benzoxazepine
Key Functional Groups Styrenyl sulfonyl, pyridinyl Piperazinylmethyl, pyridinyl
Potential Bioactivity Enzyme inhibition (hypothesized) Kinase modulation (inferred)

Comparison :

  • The benzoxazepine ring may confer conformational rigidity, whereas the sulfonylpiperazine in the target compound offers flexibility and stronger hydrogen-bond acceptor properties .

Piperazine-Triazole Hybrids

Compounds like (4-aminophenyl)-(4-methylpiperazin-1-yl)methanone and related derivatives incorporate triazole rings, which are absent in the target compound .

Feature Target Compound Triazole-Piperazine Hybrids
Heterocyclic Core 1,2-Oxazole 1,2,4-Triazole
Substituents Styrenyl sulfonyl, pyridinyl Chloropyrimidinyl, methyl
Synthetic Complexity Moderate (styrenyl sulfonation) High (multi-step coupling)

Key Insight :

  • Triazole-containing analogs often exhibit enhanced metabolic stability due to their resistance to oxidation, whereas the target compound’s oxazole and sulfonyl groups may prioritize hydrogen-bonding interactions .

Structural and Functional Analysis

Hydrogen-Bonding and Electronic Effects

  • The pyridin-3-yl group in the target compound provides a hydrogen-bond acceptor site, contrasting with halogenated phenyl groups in analogs, which rely on hydrophobic interactions .

Pharmacokinetic Considerations

  • The styrenyl group may increase lipophilicity, enhancing membrane permeability compared to benzoxazepine or triazole derivatives .
  • Sulfonylation typically improves aqueous solubility, a critical advantage over non-sulfonylated phenylpiperazines .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to ensure high purity and yield?

Methodological Answer:
Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for sulfonylation and coupling reactions .
  • Temperature control : Maintaining 0–5°C during sulfonyl chloride formation minimizes side reactions, while coupling steps may require reflux (e.g., 80°C in DMF) .
  • pH modulation : Neutral to slightly basic conditions (pH 7–8) stabilize intermediates like piperazine derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is essential for isolating the final product .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the oxazole and sulfonylpiperazine moieties. Aromatic protons in the 7–8 ppm range and sulfonyl group signals near 3.5–4.0 ppm are diagnostic .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% required for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z calculated for C23H21N3O4S\text{C}_{23}\text{H}_{21}\text{N}_3\text{O}_4\text{S}: 459.12) .

Basic: How can researchers initially evaluate the biological activity of this compound?

Methodological Answer:

  • In vitro binding assays : Screen against target receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays (IC50_{50} determination) .
  • Cellular viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (EC50_{50} values) .
  • Enzyme inhibition studies : For kinase targets, employ fluorescence-based ADP-Glo™ assays .

Advanced: How do structural modifications (e.g., substituents on the pyridine or oxazole rings) influence bioactivity?

Methodological Answer:

  • Comparative SAR studies : Replace the pyridin-3-yl group with pyridin-2-yl or 4-fluorophenyl analogs. Fluorine substitution enhances metabolic stability but may reduce solubility .
  • Oxazole vs. isoxazole : Isoxazole derivatives show higher rigidity, potentially improving binding affinity to hydrophobic pockets .
  • Sulfonyl group replacement : Switching to methylsulfonyl (e.g., as in ) may alter pharmacokinetics (e.g., logP, plasma protein binding) .

Advanced: How should researchers resolve contradictions in biological data across studies (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:

  • Assay standardization : Use reference compounds (e.g., known kinase inhibitors) to calibrate protocols .
  • Buffer conditions : Test variations in pH (6.5–7.4) and ionic strength, which affect ligand-receptor interactions .
  • Cell line validation : Ensure consistent passage numbers and genetic profiling (e.g., STR analysis) to rule out phenotypic drift .

Advanced: What computational strategies can predict the compound’s binding modes with biological targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3M4 for oxadiazole-binding enzymes) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å acceptable) .
  • QSAR models : Train on datasets of piperazine derivatives to predict ADMET properties (e.g., BBB permeability) .

Basic: What thermal analysis methods are suitable for assessing the compound’s stability?

Methodological Answer:

  • DSC : Determine melting points (expected >200°C for crystalline forms) and detect polymorphic transitions .
  • TGA : Measure decomposition temperatures (>250°C indicates suitability for high-temperature applications) .

Advanced: How can solubility limitations in aqueous buffers be addressed for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations (e.g., 20% hydroxypropyl-β-cyclodextrin) .
  • Prodrug design : Introduce phosphate or acetate groups at the oxazole ring to enhance hydrophilicity .

Advanced: What strategies enable selective functionalization of the piperazine ring without side reactions?

Methodological Answer:

  • Protecting groups : Use Boc (tert-butyloxycarbonyl) to shield secondary amines during sulfonylation .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes at 100°C) to minimize decomposition .

Advanced: How does the compound’s stability under physiological conditions (pH 7.4, 37°C) impact experimental design?

Methodological Answer:

  • Stability assays : Incubate in PBS at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Half-life calculation : Use first-order kinetics; if t1/2_{1/2} < 6 hours, consider encapsulation in PLGA nanoparticles .

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